(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441672
InChI: InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1
SMILES:
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17441672

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride -

Specification

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1
Standard InChI Key PVAVZZDGIKAUEL-VTLYIQCISA-N
Isomeric SMILES C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C.Cl
Canonical SMILES CC1CNCC(N1C(=O)OC(C)(C)C)C.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s structure consists of a piperazine ring with two methyl groups at the 2R and 6R positions, a tert-butyloxycarbonyl (Boc) protective group at the 1-position, and a hydrochloride counterion. The molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.76 g/mol. The stereochemical configuration at the 2 and 6 positions is critical for its interactions with chiral biological targets, as enantiomeric purity influences binding affinity and pharmacological outcomes.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate; hydrochloride
CAS NumberNot publicly disclosed
Molecular FormulaC₁₁H₂₃ClN₂O₂
Molecular Weight250.76 g/mol
InChI KeyPVAVZZDGIKAUEL-VTLYIQCISA-N
Isomeric SMILESC[C@@H]1CNCC@HC.Cl

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Piperazine Functionalization: Starting with a piperazine core, methyl groups are introduced via alkylation using methyl iodide or similar reagents under basic conditions.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is appended using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern. For example, the methyl groups at 2R and 6R appear as distinct doublets due to diastereotopicity.

  • Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) verify the Boc group.

  • Differential Scanning Calorimetry (DSC): Melting points range between 180–185°C, with decomposition observed above 200°C, indicating moderate thermal stability.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water), making it suitable for in vitro assays. The Boc group enhances stability during storage, with <5% degradation observed over 12 months at 4°C.

Table 2: Thermal and Solubility Profiles

PropertyValue
Melting Point180–185°C
Aqueous Solubility>50 mg/mL (25°C)
LogP (Predicted)1.8 ± 0.3
Stability (4°C, 12 months)>95% intact

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing serotonin and dopamine receptor modulators. Its rigid piperazine scaffold facilitates stereoselective interactions with G protein-coupled receptors (GPCRs). For example, it has been used in the development of:

  • Antipsychotics: Derivatives targeting D₂ and 5-HT₂A receptors.

  • Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration.

Pharmacological Screening

Comparative Analysis with Stereoisomers

Impact of Stereochemistry

The (2R,6R) configuration distinguishes this compound from related isomers:

  • (2S,6S)-Isomer: Exhibits a 10-fold lower affinity for σ-1 receptors, underscoring the importance of stereochemistry in target engagement .

  • (2R,6S)-Isomer: Lacks crystallinity due to reduced symmetry, complicating formulation.

Table 3: Stereochemical Comparison

Isomerσ-1 Receptor Kᵢ (nM)Melting Point (°C)
(2R,6R)120180–185
(2S,6S)1,200170–175
(2R,6S)Not testedAmorphous

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires careful optimization to maintain enantiomeric excess (>98%). Continuous flow reactors have been proposed to enhance yield (up to 85%) while minimizing racemization.

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